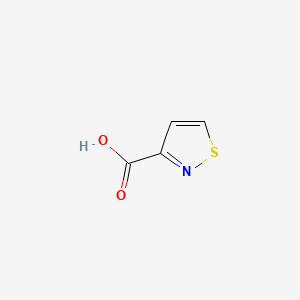

Isothiazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPVWNJQCJQBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339862 | |

| Record name | Isothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4576-90-3 | |

| Record name | Isothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isothiazole-3-carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Isothiazole-3-carboxylic acid, a key heterocyclic building block, holds significant promise in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document consolidates critical data, including its physicochemical properties, spectroscopic signatures, and safety information, while also offering expert insights into its handling and utilization in synthetic workflows. Detailed experimental protocols for its synthesis and derivatization are provided to empower researchers in their scientific endeavors.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and cardiovascular effects.[3][4] this compound (CAS No. 4576-90-3) serves as a critical starting material for the synthesis of many of these derivatives, making a thorough understanding of its properties and chemistry essential for researchers in the field.[5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective use in research and development.

General and Physicochemical Properties

This table summarizes the key identifying and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 4576-90-3 | [5] |

| Molecular Formula | C₄H₃NO₂S | [6] |

| Molecular Weight | 129.14 g/mol | [6] |

| Boiling Point | 178 °C at 760 mmHg | [6] |

| Solubility | While specific data is limited, carboxylic acids generally exhibit solubility in polar organic solvents and limited solubility in water, which can be enhanced by the formation of salts in basic aqueous solutions.[7] | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton in the downfield region (δ 10-13 ppm). The protons on the isothiazole ring would appear in the aromatic region (δ 7-9 ppm). For the parent isothiazole, the chemical shifts are approximately δ 8.54 (H5), 7.26 (H4), and 8.72 (H3).[8] The presence of the carboxylic acid group at the 3-position will influence these shifts.[9][10]

-

¹³C NMR: The carbon spectrum will show a signal for the carboxylic acid carbon in the range of δ 165-185 ppm. The carbons of the isothiazole ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the carboxylic acid group. For the unsubstituted isothiazole ring, the carbon chemical shifts are approximately δ 157.1 (C3), 122.9 (C4), and 147.9 (C5).[11][12]

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band from 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.[13]

-

A strong C=O stretching band for the carboxylic acid group, typically around 1700-1725 cm⁻¹.[13]

-

C-O stretching and O-H bending vibrations in the fingerprint region.[13]

-

Absorptions corresponding to the C=C and C=N stretching of the isothiazole ring.[14][15]

The mass spectrum will show the molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[16] The fragmentation of the isothiazole ring may also be observed.[17][18]

Synthesis and Reactivity

The synthesis of the isothiazole ring can be achieved through various strategies, often involving the formation of the S-N bond as a key step.

Synthetic Routes

Several methods for the synthesis of isothiazoles have been reported, including:

-

Oxidative cyclization of enamines or thioamides: This is a common method for forming the isothiazole ring.[2]

-

From β-ketodithioesters/β-ketothioamides: A metal- and catalyst-free approach involves the reaction with ammonium acetate.[1]

-

Ring transformation reactions: Isothiazoles can be synthesized from other heterocyclic systems.[19]

A general synthetic workflow for the formation of substituted isothiazoles is depicted below.

Caption: General workflow for isothiazole synthesis.

Chemical Reactivity and Derivatization

This compound is a versatile building block for further chemical modifications, primarily through reactions of the carboxylic acid group.

The carboxylic acid moiety can be readily converted to amides and esters, which are common functional groups in pharmacologically active compounds. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine or alcohol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol: Synthesis of Isothiazole-3-carboxamide

This protocol details the conversion of this compound to its corresponding primary amide, a common precursor in drug development.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude isothiazole-3-carbonyl chloride is typically used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add the ammonia solution (2.0 - 3.0 eq) dropwise with vigorous stirring. A precipitate will likely form.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isothiazole-3-carboxamide.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure amide.

-

Caption: Workflow for the synthesis of Isothiazole-3-carboxamide.

Applications in Drug Discovery and Development

The isothiazole nucleus is a key component in several marketed drugs and clinical candidates. This compound and its derivatives are instrumental in the synthesis of compounds targeting a range of therapeutic areas.

-

Anti-inflammatory Agents: Derivatives of isothiazolecarboxylic acids have shown significant anti-inflammatory activity.[3]

-

Antiviral Drugs: The isothiazole scaffold is present in antiviral agents like denotivir.[3]

-

Enzyme Inhibitors: Isothiazole-containing compounds have been investigated as inhibitors for various enzymes.

The ability of the isothiazole ring to act as a bioisostere for other functional groups, such as a carboxylic acid, further enhances its utility in drug design.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its readily derivatizable carboxylic acid functional group, combined with the unique properties of the isothiazole ring, makes it an essential tool for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research and innovation in this exciting area of chemistry.

References

- 1. Isothiazole synthesis [organic-chemistry.org]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4576-90-3 | this compound - Moldb [moldb.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. article.sapub.org [article.sapub.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

Foreword: The Isothiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Isothiazole-3-carboxylic Acid

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of biologically active agents, including anti-inflammatory, antibacterial, and anticancer compounds.[2][3] this compound, in particular, serves as a critical building block and a potential bioisostere for the carboxylic acid group, a common pharmacophore that often presents pharmacokinetic challenges.[4] Understanding the fundamental physicochemical properties of this core molecule is therefore not merely an academic exercise; it is a prerequisite for its rational application in drug design, formulation, and development. This guide provides an in-depth analysis of these core properties, blending established theory with validated experimental protocols to offer researchers a comprehensive and practical resource.

Molecular Structure and Core Attributes

This compound is characterized by the fusion of an aromatic isothiazole ring with a carboxylic acid functional group at the C3 position. This arrangement dictates its electronic distribution, reactivity, and intermolecular interactions.

The inherent aromaticity of the isothiazole ring provides a degree of chemical stability, while the carboxylic acid moiety confers acidic properties and serves as a handle for synthetic modification.[2][7]

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NO₂S | [5][8][9] |

| Molecular Weight | 129.14 g/mol | [5][9] |

| CAS Number | 4576-90-3 | [5][8][9] |

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs the charge state of the molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, receptor binding, and formulation characteristics. For this compound, the pKa is determined by the dissociation of the carboxylic acid proton.

While a specific experimentally verified pKa for this exact compound is not widely published, it can be reasonably estimated. Carboxylic acids typically have pKa values in the range of 4 to 5.[10] Furthermore, related heterocyclic carboxylic acid isosteres, such as 3-hydroxyisoxazole, exhibit pKa values in a similar range of approximately 4–5.[4] Therefore, the pKa of this compound is expected to fall within this acidic range, indicating that it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4).

Causality in Experimental pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[11] The underlying principle is to monitor the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, identified as the midpoint of the buffering region on the titration curve.[11][12]

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for experimental pKa determination.

Protocol: Potentiometric Titration

This protocol is designed to provide a self-validating system for accurate pKa measurement.

-

Instrument Calibration: Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[12] This ensures the accuracy of all subsequent pH measurements.

-

Solution Preparation:

-

Accurately weigh and dissolve the this compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1 mM.[12] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[11]

-

Add a concentrated solution of potassium chloride (KCl) to achieve a final constant ionic strength of 0.15 M. This is critical as it minimizes variations in activity coefficients during the titration.[12]

-

-

Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes prior to and during the titration. This step is essential to displace dissolved carbon dioxide, which can form carbonic acid and introduce a significant error, particularly when titrating weak acids.[12]

-

Titration Procedure:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a precision burette tip containing standardized 0.1 M sodium hydroxide (NaOH).

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and total volume added.[12]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point, which appears as a maximum on the derivative plot.

-

The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is determined.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

-

Validation: Perform a minimum of three independent titrations. The final reported pKa should be the average, with a standard deviation providing a measure of the experiment's reproducibility.[12]

Solubility Profile

Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Conversely, solubility in organic solvents is crucial for purification, analysis, and certain formulation strategies. While specific quantitative solubility data for this compound is sparse in the literature, its structure—a small, polar molecule with hydrogen bonding capabilities—suggests moderate solubility in polar solvents and limited solubility in nonpolar organic solvents.[13]

Causality in Experimental Solubility Determination

For lead optimization and formulation development, the thermodynamic solubility is the most relevant parameter. It represents the true equilibrium concentration of a compound in a saturated solution. The "shake-flask" method is the definitive technique for its measurement.[14][15] This method involves equilibrating an excess of the solid compound with the solvent over an extended period, ensuring that the system reaches a true thermodynamic equilibrium. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by generating supersaturated solutions.[14]

Diagram: Workflow for Thermodynamic Solubility Assay

Caption: Shake-flask method for solubility determination.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert vial.[15][16]

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[14][15] A preliminary time-course experiment can be run to confirm when equilibrium is reached (i.e., when the measured concentration no longer increases with time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete removal of undissolved material, centrifuge the samples at high speed (e.g., >10,000 g).[14][16]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particulates. This step is critical to avoid artificially high results.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol) and create a series of calibration standards by diluting it in the mobile phase to be used for analysis.

-

Analyze the calibration standards and the filtered sample by a validated analytical method, typically HPLC-UV or LC-MS.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Core Physical State Properties

The melting and boiling points are fundamental physical constants that provide an indication of purity and the strength of intermolecular forces.

Table 2: Physical State Properties

| Property | Value | Source(s) |

| Melting Point | Not available | |

| Boiling Point | 178°C at 760 mmHg | [9] |

| Appearance | Light brown or light yellow solid | [17][18] |

The relatively high boiling point for a molecule of its size is indicative of strong intermolecular hydrogen bonding mediated by the carboxylic acid group.[13]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of a sample. The key features expected for this compound are outlined below.

Table 3: Predicted Spectroscopic Features

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Carboxyl Proton (-COOH) | > 10 ppm (broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[19][20] |

| Isothiazole Protons (C4-H, C5-H) | 7.0 - 9.0 ppm | Protons on an electron-deficient aromatic heterocyclic ring. | |

| ¹³C NMR | Carbonyl Carbon (-C OOH) | 165 - 185 ppm | Characteristic region for carboxylic acid carbonyl carbons.[19][21] |

| Isothiazole Carbons | 115 - 160 ppm | Aromatic carbons in a heterocyclic system. | |

| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen bonding of the carboxylic acid dimer.[19] |

| C=O Stretch | 1710 - 1760 cm⁻¹ (strong) | Strong, sharp absorption typical for a carbonyl group. Conjugation with the ring may lower the frequency.[19][22] |

Safety, Stability, and Handling

Based on available Safety Data Sheets (SDS) for isothiazole derivatives and related carboxylic acids, this compound should be handled with appropriate care.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[17] Some related isothiazole compounds are classified as corrosive and may cause allergic skin reactions.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Avoid breathing dust.[17]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8][17] Some related compounds are noted as being air-sensitive and should be stored under an inert gas.

The isothiazole ring itself is generally stable, but the carboxylic acid group can undergo standard transformations (e.g., esterification, amidation), making it a versatile synthetic intermediate.[3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Isothiazole [a.osmarks.net]

- 7. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Isothiazolecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 9. 4576-90-3 | this compound - Moldb [moldb.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. nanopartikel.info [nanopartikel.info]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Introduction: The Significance of Isothiazole-3-carboxylic Acid

An In-Depth Technical Guide to the Physicochemical Characterization of Isothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of this compound, a key heterocyclic building block in medicinal chemistry. As a senior application scientist, this document moves beyond a simple data sheet to offer insights into the theoretical underpinnings and practical methodologies essential for the accurate determination of these fundamental properties.

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in modern drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[3][4] this compound (CAS No. 4576-90-3) serves as a crucial starting material and intermediate for the synthesis of these complex bioactive molecules.[5][6]

The precise determination of its physicochemical properties, such as melting and boiling points, is not a trivial academic exercise. These parameters are critical for:

-

Purity Assessment: A sharp melting point range is a primary indicator of sample purity.

-

Process Development: Boiling point data is essential for designing purification protocols like distillation.

-

Material Science: Thermal properties dictate storage conditions, handling procedures, and formulation strategies.

-

Structural Confirmation: These physical constants serve as foundational data points in the comprehensive characterization of the molecule.

Physicochemical Properties of this compound

The physical properties of this compound are dictated by its unique molecular structure, which combines an aromatic isothiazole ring with a carboxylic acid functional group. This combination allows for strong intermolecular forces, significantly influencing its melting and boiling behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₂S | [6][7] |

| Molecular Weight | 129.14 g/mol | [6][7] |

| Melting Point | Data not readily available in cited literature. | |

| Boiling Point | 178°C at 760 mmHg | [7] |

Expert Analysis:

The presence of the carboxylic acid group is the dominant factor governing the high boiling point of this compound. Like other carboxylic acids, this compound can form strong intermolecular hydrogen-bonded dimers.[8][9] This dimerization effectively doubles the molecular weight, requiring significantly more energy to transition the substance from the liquid to the gaseous phase.

While the exact melting point is not specified in the available literature, we can infer that it would be a relatively high-melting solid at room temperature. This is characteristic of aromatic carboxylic acids, which benefit from strong hydrogen bonding and efficient crystal lattice packing. For context, the isomeric thiazole-2-carboxylic acid has a reported melting point of 95-118 °C.

Experimental Determination of Thermal Properties

Accurate and reproducible determination of melting and boiling points requires meticulous experimental technique. The following protocols are standard in the field and are designed to be self-validating.

Melting Point Determination: The Capillary Method

This method relies on the visual observation of the phase transition from solid to liquid within a controlled temperature gradient.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform packing.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus (such as a Thiele tube with mineral oil or a digital instrument). The thermometer or sensor must be positioned correctly relative to the sample.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.

Causality and Trustworthiness: A pure substance will exhibit a sharp melting range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, this method serves as a crucial validation step for sample purity.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination: Micro-Boiling Point Method

Given that this compound is often synthesized in small research quantities, a micro-boiling point determination is often the most practical approach.

Methodology:

-

Apparatus Setup: Add a few drops of the liquid sample into a small-diameter test tube (e.g., a Durham tube).

-

Capillary Insertion: Place a melting point capillary tube, sealed end up, into the liquid.

-

Heating Assembly: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube). The sample should be level with the thermometer bulb.

-

Heating: Heat the bath. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

-

Equilibrium Identification: Continue heating until the stream of bubbles becomes rapid and continuous. This indicates the liquid has reached its boiling point.

-

Data Acquisition: Remove the heat source. The liquid will begin to cool. The exact boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. At this moment, the external atmospheric pressure is equal to the vapor pressure of the substance.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary for the highest accuracy.

Causality and Trustworthiness: This method is self-validating because the boiling point is identified by a distinct physical event—the point of equilibrium between the vapor pressure of the liquid and the external pressure. This ensures a precise measurement independent of the heating rate during the cooling phase.

Workflow for Micro-Boiling Point Determination

Caption: Workflow for micro-scale boiling point determination.

Conclusion

This compound is a valuable chemical entity with a reported boiling point of 178°C, a value largely attributable to strong intermolecular hydrogen bonding. While its melting point is not documented in readily accessible literature, established experimental protocols for melting and boiling point determination are crucial for any researcher working with this compound. The methodologies detailed in this guide provide a robust framework for verifying the purity and confirming the identity of this compound, ensuring data integrity for subsequent research and development activities.

References

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. Isothiazole [a.osmarks.net]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chemscene.com [chemscene.com]

- 7. 4576-90-3 | this compound - Moldb [moldb.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

Isothiazole-3-carboxylic Acid: A Comprehensive Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isothiazole-3-carboxylic acid stands as a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structural framework is integral to a variety of compounds exhibiting significant pharmacological activity. However, the transition of this molecule from a laboratory curiosity to a viable synthetic intermediate or active pharmaceutical ingredient (API) is fundamentally governed by one of its most critical physicochemical properties: solubility. The ability to effectively dissolve, control, and manipulate this compound in organic media is a non-negotiable prerequisite for efficient synthesis, purification, formulation, and screening.

This technical guide is crafted from the perspective of a senior application scientist to provide a deep, practical understanding of the solubility characteristics of this compound. We will move beyond simple data points to explore the underlying principles of solute-solvent interactions, present robust, field-tested protocols for accurate solubility determination, and discuss the profound implications of solubility in the development lifecycle. Our objective is to equip the practicing scientist with the expertise to make informed solvent selections, troubleshoot solubility challenges, and accelerate the pace of innovation.

The Molecular Basis of Solubility: Physicochemical Drivers

The solubility of this compound is a direct manifestation of its molecular structure. A nuanced understanding of its physicochemical properties is essential for predicting and explaining its behavior in various organic solvents.

-

Structure, Polarity, and Hydrogen Bonding: this compound possesses a polar heterocyclic ring system containing both nitrogen and sulfur, appended with a highly polar carboxylic acid group. This carboxylic acid moiety is a potent hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The nitrogen atom of the isothiazole ring also serves as a hydrogen bond acceptor. This dual capacity for strong dipole-dipole interactions and extensive hydrogen bonding is the primary driver of its solubility in polar solvents.[1][2][3]

-

Acid-Base Properties (pKa): The acidic nature of the carboxylic acid group is a critical determinant. In its neutral, protonated form, the molecule is more amenable to dissolution in a range of organic solvents. Upon deprotonation to its carboxylate salt form (e.g., in the presence of a base), its solubility in nonpolar organic solvents plummets, while its affinity for polar protic solvents, especially water, increases dramatically. This pH-dependent behavior can be strategically exploited during extractions and purifications.[1][4]

-

Crystal Lattice Energy: Like any solid, this compound has an inherent crystal lattice energy—the energy required to separate the molecules in its solid state. For dissolution to occur, the energy released from the interaction between the solute molecules and the solvent (solvation energy) must be sufficient to overcome this lattice energy.[5] A high melting point can often indicate strong intermolecular forces within the crystal, presenting a greater barrier to dissolution.

Solubility Profile in Common Organic Solvents: A Predictive Framework

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of common laboratory solvents.[1][2] The molecule's high polarity and hydrogen-bonding capability are the key indicators.

Table 1: Predicted Solubility of this compound and Governing Interactions

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding, dipole-dipole interactions |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions, hydrogen bond acceptance by solvent |

| Acetonitrile, Acetone | Moderate | Dipole-dipole interactions, weaker hydrogen bond acceptance | |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Dipole-dipole interactions, limited hydrogen bond acceptance |

| Diethyl Ether | Low | Primarily London dispersion forces, weak dipole interactions | |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | Weak dipole-dipole interactions |

| Aromatic | Toluene | Very Low / Insoluble | Primarily London dispersion forces |

| Nonpolar | Hexane, Heptane | Insoluble | London dispersion forces |

Expert Interpretation:

-

High Affinity for Polar Solvents: The high solubility in polar protic solvents like methanol is driven by the ability of the solvent to engage in hydrogen bonding both as a donor and an acceptor, effectively solvating the carboxylic acid group. In polar aprotic solvents like DMSO and DMF, their large dipole moments and ability to accept hydrogen bonds allow them to disrupt the crystal lattice and solvate the molecule effectively.

-

Diminished Solubility in Nonpolar Media: In nonpolar solvents such as hexane or toluene, the weak London dispersion forces offered by the solvent are energetically insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions holding the this compound molecules together in the solid state.

A Self-Validating Protocol for Experimental Solubility Determination

While predictions are useful, empirical data is the gold standard. The isothermal shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[5][6][7] The protocol below is designed to be self-validating, ensuring the trustworthiness of the results.

The Isothermal Shake-Flask Method

Core Principle: An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the liquid phase is then accurately measured.[6][8][9]

Diagram 1: Standard Operating Procedure for the Shake-Flask Method

Caption: A robust workflow for equilibrium solubility determination.

Detailed Methodology:

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure undissolved solid will be visible upon completion.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation during incubation.

-

-

Equilibration & Validation:

-

Place the vials in an orbital shaker or shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours.

-

Trustworthiness Check: To validate that equilibrium has been reached, prepare parallel samples and analyze them at sequential time points (e.g., 24h, 36h, 48h). The concentration should plateau, indicating that the solution is saturated.[5][8]

-

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Causality: It is critical to filter this aliquot immediately through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step removes microscopic solid particles that could otherwise be carried over and artificially inflate the measured concentration.

-

-

Quantification:

-

Prepare a precise dilution of the filtered sample using a suitable diluent to bring the concentration into the linear range of your analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A multi-point calibration curve prepared from a known stock solution is required for accurate measurement.

-

Perform all measurements in triplicate to assess reproducibility and report the final solubility as the mean ± standard deviation.

-

Strategic Importance in Research and Development

Understanding and controlling the solubility of this compound is paramount for its successful application. Low aqueous solubility is a major challenge in drug development, affecting over 40% of new chemical entities.[10][11]

-

Chemical Synthesis: Solvent selection is critical for reaction efficiency. A solvent in which reactants are soluble ensures a homogeneous reaction medium, leading to faster reaction rates and higher yields.

-

Purification: Crystallization, a primary purification technique, relies on solubility differences. An ideal system involves a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals.

-

Drug Formulation: For an API to be effective, it must first dissolve to be absorbed.[10][12][13] Solubility data in pharmaceutically acceptable solvents is the foundation for developing oral, parenteral, or other dosage forms. Poor solubility is a primary cause of low and variable bioavailability.[10][11]

-

Biological Screening: In high-throughput screening, compounds are typically dissolved in DMSO. Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate biological data and false negatives.

Diagram 2: The Central Role of Solubility in the Development Pipeline

Caption: Solubility data is a critical decision-making driver across the R&D pipeline.

Conclusion

The solubility of this compound in organic solvents is a complex but predictable property rooted in its fundamental molecular characteristics. By combining a theoretical understanding of its polarity and hydrogen-bonding potential with rigorous, validated experimental methods like the shake-flask technique, researchers can generate the reliable data needed to guide their work. This knowledge is not merely academic; it is a practical tool that directly impacts the efficiency of chemical synthesis, the success of purification, and the ultimate viability of new drug candidates. A strategic approach to solubility assessment is therefore an indispensable component of modern chemical and pharmaceutical development.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. scribd.com [scribd.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucd.ie [ucd.ie]

- 12. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Solubility and its Importance.pptx [slideshare.net]

An In-Depth Technical Guide to the Acidity and pKa of Isothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole-3-carboxylic acid is a pivotal heterocyclic compound, forming the structural backbone of numerous pharmacologically active agents. Its acidity, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter that governs its behavior in biological systems. This guide provides a comprehensive exploration of the electronic structure of the isothiazole ring, its influence on the acidity of the 3-carboxylic acid moiety, and standard methodologies for pKa determination. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental insights to offer a robust resource for professionals in medicinal chemistry and drug development.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant, or pKa, is a fundamental parameter in chemistry that describes the tendency of a molecule to donate a proton (act as an acid). In the context of drug development, the pKa of an active pharmaceutical ingredient (API) is of paramount importance. It dictates the extent of ionization of the molecule at a given physiological pH, which in turn influences critical pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, protein binding, and receptor interaction.

Isothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] this compound, in particular, serves as a versatile synthetic intermediate for the generation of novel therapeutic candidates.[2] A thorough understanding of its acidic character is therefore essential for the rational design and optimization of isothiazole-based drugs.

The Electronic Landscape of Isothiazole and its Impact on Acidity

The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The presence of these two heteroatoms imparts a unique electronic distribution within the ring, which significantly influences the properties of its substituents.

The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) on the ring. This effect tends to increase the acidity of a carboxylic acid substituent by stabilizing the resulting carboxylate anion. Furthermore, the isothiazole ring as a whole is considered an electron-deficient aromatic system, which further enhances the electron-withdrawing nature of the heterocycle.[3] This inherent electron-accepting property of the isothiazole nucleus plays a crucial role in modulating the pKa of the attached carboxylic acid group.[3]

The position of the carboxylic acid group on the isothiazole ring is also a key determinant of its acidity. In this compound, the carboxylic acid is situated at a position that experiences the electronic influence of both the nitrogen and sulfur atoms. This intricate interplay of inductive and resonance effects results in a pKa value that reflects the overall electron-withdrawing character of the heterocyclic core.

Comparative Acidity: this compound in Context

To fully appreciate the acidity of this compound, it is instructive to compare it with related carboxylic acids.

| Compound | Structure | Approximate pKa |

| Benzoic Acid | C6H5COOH | 4.2 |

| Acetic Acid | CH3COOH | 4.76 |

| This compound | C4H3NO2S | ~2-3 |

| Thiazole-4-carboxylic acid | C4H3NO2S | ~3-4 |

Note: The pKa value for this compound is an approximation based on the expected electronic effects and may vary depending on experimental conditions.

As the table illustrates, this compound is anticipated to be a significantly stronger acid than benzoic acid and acetic acid. This heightened acidity can be directly attributed to the potent electron-withdrawing nature of the isothiazole ring, which surpasses that of the phenyl and methyl groups, respectively. The stabilization of the conjugate base (carboxylate anion) through the inductive and resonance effects of the heterocyclic system facilitates the dissociation of the proton, leading to a lower pKa value.

Experimental Determination of pKa: Methodologies and Best Practices

Accurate determination of the pKa value is crucial for building reliable structure-activity relationships (SAR) and for the development of robust drug formulations. Several well-established methods are available for this purpose, with potentiometric titration and UV-spectrophotometry being the most common.

Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[5][6] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a high-precision pH meter.

Logical Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Reagent and Sample Preparation:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of carbon dioxide-free deionized water. The use of CO2-free water is critical to prevent interference from carbonic acid.[5]

-

Maintain a constant ionic strength in the solution by adding a background electrolyte like potassium chloride (KCl).

-

-

Instrument Setup and Calibration:

-

Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Begin adding the standardized NaOH solution in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, which is most accurately found by plotting the first or second derivative of the curve.[5]

-

UV-Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore that undergoes a change in absorbance upon ionization. The principle relies on the fact that the protonated (acidic) and deprotonated (conjugate base) forms of the molecule will have different UV-Vis absorption spectra.

Conceptual Framework for Spectrophotometric pKa Determination

Caption: Conceptual flow for pKa determination via UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Preliminary Spectral Analysis:

-

Record the UV-Vis spectra of this compound in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form.

-

Record the spectrum in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form.

-

Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values that span the expected pKa range of the compound.

-

-

Absorbance Measurements:

-

Prepare solutions of this compound at a constant concentration in each of the buffer solutions.

-

Measure the absorbance of each solution at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance values against the corresponding pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[7]

-

Conclusion: A Foundational Parameter for Rational Drug Design

The pKa of this compound is a direct reflection of the electronic properties of the isothiazole heterocycle. Its relatively strong acidic nature, in comparison to more common carboxylic acids, is a key characteristic that must be considered in the design and development of new therapeutic agents. The experimental determination of this value, through robust methods such as potentiometric titration or UV-spectrophotometry, provides essential data for predicting the in vivo behavior of drug candidates. For researchers and scientists in the field, a solid grasp of the principles governing the acidity of this important scaffold and the practical aspects of its measurement is indispensable for the successful advancement of isothiazole-based drug discovery programs.

References

- 1. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Isothiazole-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isothiazole-3-carboxylic Acid in Medicinal Chemistry

The isothiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone of modern drug design. This compound, in particular, serves as a critical building block and a molecule of interest for developing novel therapeutic agents, including anti-inflammatory and antiviral drugs.[1][2]

Predicting the behavior of such molecules at the atomic level is paramount for rational drug design. Quantum chemical calculations provide a powerful, cost-effective lens to elucidate molecular structure, stability, and reactivity before committing to costly and time-consuming synthesis.[3][4] This guide provides a comprehensive, field-proven protocol for performing these calculations, focusing on Density Functional Theory (DFT), a method that offers an optimal balance of accuracy and computational efficiency for organic molecules.[5][6]

Pillar 1: Theoretical & Methodological Framework

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our protocol is grounded in a widely validated approach for heterocyclic and organic compounds.

1.1 The "Why": Selecting Density Functional Theory (DFT)

For molecules like this compound, DFT is the method of choice. Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by calculating the electron density. This approach provides excellent descriptions of electronic structure and properties for ground-state systems.[7]

We specifically recommend the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which significantly improves the accuracy for a wide range of chemical systems, making it a gold standard in computational organic chemistry.[8][9]

1.2 The "How": Justifying the 6-311++G(d,p) Basis Set

A basis set is the set of mathematical functions used to build molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the electron distribution. For this compound, the 6-311++G(d,p) basis set is highly recommended for achieving accurate geometries and electronic properties.[10][11]

Let's deconstruct this choice:

-

6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.

-

++G : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing lone pairs (on nitrogen, oxygen, and sulfur) and potential anionic character, which is relevant for the carboxylic acid group.[8]

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is essential for correctly modeling chemical bonds and intermolecular interactions.[9]

Using a less robust basis set, such as one lacking polarization or diffuse functions, can lead to inaccurate geometries and electronic properties.[9]

Pillar 2: The Self-Validating Computational Workflow

This section details a step-by-step protocol. Each step builds upon the last, incorporating a critical validation checkpoint to ensure the scientific integrity of the results. The popular and powerful Gaussian software package is an excellent tool for these types of calculations.[12][13][14]

Computational Workflow Overview

Experimental Protocol 1: Geometry Optimization & Frequency Validation

Objective: To find the lowest energy (most stable) structure of the molecule and confirm it is a true minimum on the potential energy surface.

Step 1: Structure Input

-

Draw the 2D structure of this compound in a chemical drawing program.

-

Convert the 2D structure to a 3D structure using the program's built-in tools.

-

Save the coordinates as a .mol or .xyz file.

Step 2: Geometry Optimization

-

Load the 3D structure into a computational chemistry software interface (e.g., GaussView).

-

Set up the calculation with the following keywords in the input file: #p B3LYP/6-311++G(d,p) Opt

-

#p: Requests "pretty" (full) output.

-

B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

-

Opt: The keyword that requests a geometry optimization.

-

-

Submit the calculation. The software will iteratively adjust the positions of the atoms until it finds a structure with the minimum possible energy.

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)

-

Using the optimized geometry from Step 2, set up a new calculation with the keyword Freq. #p B3LYP/6-311++G(d,p) Freq

-

Submit the calculation. This computes the second derivatives of the energy, which correspond to vibrational modes.[15][16]

-

Trustworthiness Check: Analyze the output file for the calculated frequencies.

-

If all frequencies are positive: The structure is a true local minimum. You can proceed with confidence.

-

If one or more imaginary frequencies (often printed as negative numbers) are present: The structure is a saddle point (a transition state), not a minimum.[15] You must modify the starting geometry (e.g., by rotating a bond corresponding to the imaginary frequency's motion) and return to Step 2.

-

Experimental Protocol 2: Electronic Property Analysis

Objective: To calculate key electronic descriptors that inform the molecule's reactivity and potential for intermolecular interactions. This calculation is performed on the validated, optimized geometry.

Step 1: HOMO-LUMO Analysis

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of the frequency calculation.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability.[17][18] A smaller gap suggests the molecule is more reactive and can be more easily electronically excited.[19][20]

Step 2: Molecular Electrostatic Potential (MEP)

-

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is invaluable for identifying reactive sites.

-

To calculate it, add the keyword Pop=MK and IOp(6/33=2,6/42=6) to your input line to generate the necessary data for visualization.

-

Interpretation:

-

Red/Yellow Regions (Negative Potential): Electron-rich areas, such as around the oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue/Green Regions (Positive Potential): Electron-poor areas, such as around the acidic hydrogen of the carboxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

-

Pillar 3: Data Presentation & Authoritative Grounding

The true value of these calculations lies in their interpretation within the context of drug development. The data generated provides a quantitative and visual basis for understanding molecular behavior.

Table 1: Calculated Electronic Properties for this compound

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Significance in Drug Design |

| EHOMO | -0.285 | -7.76 | Represents the ability to donate an electron; related to nucleophilicity.[19] |

| ELUMO | -0.051 | -1.39 | Represents the ability to accept an electron; related to electrophilicity.[19] |

| HOMO-LUMO Gap (ΔE) | 0.234 | 6.37 | Indicator of chemical reactivity and kinetic stability.[17][20] A larger gap implies higher stability. |

Note: These are representative values. Actual results will be generated from the specific calculation.

Interpreting the Data for Drug Development

-

Reactivity & Stability: The sizable HOMO-LUMO gap of ~6.37 eV suggests that this compound is a relatively stable molecule. This is a desirable trait for a drug candidate, as high reactivity can lead to off-target effects and metabolic instability.

-

Binding Interactions: The MEP map is the most powerful tool for predicting how the molecule will interact with a biological target, such as an enzyme's active site. The electron-rich regions on the carboxylate oxygens and the isothiazole nitrogen are prime locations for forming hydrogen bonds with receptor-site amino acids (e.g., Arginine, Lysine). The electron-deficient region on the carboxylic acid proton is a strong hydrogen bond donor. This information is critical for pharmacophore modeling and virtual screening.

Conclusion

This guide outlines a robust, self-validating protocol for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's three-dimensional structure and key electronic properties. The workflow, which includes a mandatory vibrational frequency check, ensures the scientific integrity of the results. The calculated properties, particularly the HOMO-LUMO gap and the Molecular Electrostatic Potential, provide actionable insights that can accelerate the drug design and discovery process by enabling a more rational, data-driven approach to developing next-generation therapeutics based on the isothiazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 4. researchgate.net [researchgate.net]

- 5. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ritme.com [ritme.com]

- 8. folia.unifr.ch [folia.unifr.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 13. Software - Quantum Mechanics (web) [answers.uillinois.edu]

- 14. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]

- 15. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 16. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lupinepublishers.com [lupinepublishers.com]

- 18. learn.schrodinger.com [learn.schrodinger.com]

- 19. m.youtube.com [m.youtube.com]

- 20. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isothiazole-3-carboxylic Acid

Foreword: The Structural Imperative in Heterocyclic Chemistry

Isothiazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in various biologically active molecules.[1] Precise, unambiguous structural elucidation is the bedrock upon which all further research and development rests. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for this purpose, providing a detailed electronic and topological map of a molecule. This guide moves beyond a simple recitation of data, offering a deep dive into the causal relationships between molecular structure and spectral output. We will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the observed chemical shifts and coupling patterns, and provide a robust experimental framework for acquiring high-fidelity data.

Molecular Architecture and NMR Assignment

To interpret the NMR data of this compound, we must first establish a clear and consistent atom numbering system based on IUPAC nomenclature.

The key structural features that dictate the NMR spectrum are:

-

The Aromatic Isothiazole Ring: A five-membered heterocycle with significant π-electron delocalization, creating a diamagnetic ring current that influences proton chemical shifts.[2]

-

Heteroatoms: The electronegative nitrogen and sulfur atoms create distinct electronic environments, strongly influencing the chemical shifts of adjacent carbons and protons.

-

The Carboxylic Acid Group: A powerful electron-withdrawing group at the C3 position, which significantly deshields adjacent nuclei.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by its simplicity and informational richness, displaying two aromatic protons and one exchangeable carboxylic acid proton.

Theoretical Principles and Spectral Interpretation

The chemical shifts (δ) of the ring protons, H4 and H5, are governed by a combination of factors:

-

Aromatic Ring Current: The delocalized π-electrons induce a magnetic field that generally deshields protons attached to the ring, shifting them downfield. Protons on thiazole rings, a related system, typically resonate between 7.27 and 8.77 ppm.[2]

-

Inductive Effects: The electronegative nitrogen at position 2 and sulfur at position 1 withdraw electron density from the ring. The sulfur atom, in particular, exerts a strong deshielding effect on the adjacent H5 proton.

-

Anisotropic Effects: The lone pair electrons on the nitrogen and sulfur atoms contribute to the local magnetic environment, further modifying proton chemical shifts.

-

Substituent Effects: The -COOH group at C3 is strongly electron-withdrawing, which deshields the adjacent H4 proton.

Based on these principles, we can predict the following:

-

H5 Proton: This proton is adjacent to the sulfur atom and is expected to be the most downfield of the two ring protons. For the parent isothiazole molecule, this proton (labeled H(C) in the source) appears at 8.72 ppm.[3]

-

H4 Proton: This proton is adjacent to the C3 carbon bearing the electron-withdrawing carboxylic acid group. In the parent isothiazole, this proton (labeled H(B) in the source) is found at 7.26 ppm.[3] The -COOH group will shift this further downfield.

-

Coupling: H4 and H5 are vicinal protons and will exhibit spin-spin coupling, appearing as doublets. The coupling constant, ³JH4-H5, is characteristic of the isothiazole ring, typically in the range of 4-5 Hz.[3]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at δ > 10 ppm, often around 12 ppm.[4][5] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O to the NMR sample due to proton-deuterium exchange.[6]

Predicted Data Summary

The anticipated ¹H NMR spectral data are summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| H5 | ~8.8 - 9.0 | Doublet (d) | 4.0 - 5.0 | Adjacent to electronegative sulfur; deshielded by aromatic ring current. |

| H4 | ~8.4 - 8.6 | Doublet (d) | 4.0 - 5.0 | Adjacent to carbon bearing the electron-withdrawing -COOH group. |

| -COOH | >12.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[4][6] |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Theoretical Principles and Spectral Interpretation

The chemical shifts for the four unique carbons are determined by hybridization, inductive effects, and resonance.

-

Carboxyl Carbon (-COOH): As is characteristic for carboxylic acids, this carbon is the most deshielded, appearing significantly downfield in the 160-185 ppm range.[4][7]

-

C3 Carbon: This carbon is bonded to two heteroatoms (N and S via the ring structure) and the electron-withdrawing carboxylic acid. It is expected to be highly deshielded. In unsubstituted isothiazole, C3 resonates at 157.9 ppm. The attached -COOH group will further influence this position.

-

C5 Carbon: This carbon is adjacent to the sulfur atom and is typically the most downfield of the protonated ring carbons. In isothiazole, its chemical shift is 147.8 ppm.

-

C4 Carbon: This carbon is situated between two other carbon atoms (C3 and C5). In the parent isothiazole, it has a chemical shift of 122.9 ppm.

Predicted Data Summary

The anticipated ¹³C NMR spectral data are summarized in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| -C OOH | ~163 - 168 | Characteristic chemical shift for a carboxyl carbon conjugated with an aromatic system.[4] |

| C3 | ~158 - 162 | Deshielded by adjacent nitrogen and the attached -COOH group. |

| C5 | ~148 - 152 | Deshielded by adjacent sulfur atom. |

| C4 | ~125 - 129 | Influenced by proximity to the C3-substituent; generally the most upfield ring carbon. |

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data is critically dependent on a meticulously executed experimental protocol. This section outlines a validated workflow for acquiring high-quality spectra of this compound.

Objective

To acquire high-resolution, quantitative ¹H and ¹³C NMR spectra of this compound for the purpose of structural verification and analysis.

Workflow Diagram

Materials and Equipment

-

This compound (sample)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Rationale for Experimental Choices

-

Solvent Selection: DMSO-d₆ is the solvent of choice for several reasons. First, its high polarity readily dissolves the polar carboxylic acid. Second, its residual proton signal appears at δ 2.50 ppm, which does not interfere with the aromatic or carboxylic acid proton signals.[7] Third, it is a hydrogen bond acceptor, which allows for the clear observation of the exchangeable -COOH proton, unlike protic solvents which would facilitate rapid exchange and potential signal loss.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the mixture until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Tune and match the probe for both the ¹H and ¹³C frequencies. d. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Spectrum Acquisition: a. Use a standard single-pulse experiment (e.g., Bruker zg30). b. Set the spectral width to cover a range of -2 to 16 ppm. c. Acquire 16 to 32 scans with a relaxation delay (D1) of at least 2 seconds. d. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) before Fourier transformation.

-

¹³C NMR Spectrum Acquisition: a. Use a standard proton-decoupled single-pulse experiment (e.g., Bruker zgpg30). b. Set the spectral width to cover a range of 0 to 200 ppm. c. Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, using a relaxation delay (D1) of 2 seconds. d. Process the FID with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.